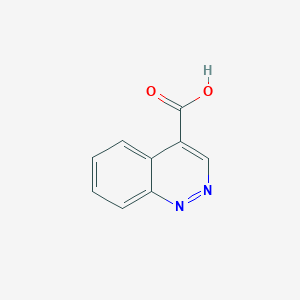

Cinnoline-4-carboxylic acid

説明

Overview of the Cinnoline (B1195905) Class of Heterocyclic Compounds

Cinnoline is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org This bicyclic system, containing two adjacent nitrogen atoms in the six-membered ring, is isomeric with other naphthyridines like quinoxaline, phthalazine, and quinazoline. wikipedia.org Cinnoline and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. pnrjournal.comresearchgate.netijariit.com The cinnoline nucleus is considered a crucial structural subunit in many pharmaceutically significant compounds. researchgate.net

Significance and Research Interest in Cinnoline-4-carboxylic Acid

This compound itself is an organic compound featuring a carboxylic acid group at the fourth position of the cinnoline ring. cymitquimica.com This functional group imparts acidic properties to the molecule and influences its reactivity, allowing it to participate in reactions such as esterification and amidation. cymitquimica.com The presence of both the cinnoline core and the carboxylic acid moiety makes it a significant area of study. Research has focused on its potential as a precursor for developing pharmaceuticals and agrochemicals. cymitquimica.com For instance, derivatives of this compound have been investigated for their central nervous system activity. nih.gov

Historical Context of Cinnoline Derivatives Research

The exploration of cinnoline chemistry dates back to the late 19th century, with its discovery marking a significant milestone in heterocyclic chemistry.

The first synthesis of a cinnoline derivative was reported by von Richter in 1883. iosrjournals.orgrroij.combenthamdirect.comresearchgate.net He prepared a cinnoline derivative through the intramolecular cyclization of the diazonium salt of 2-aminophenylpropionic acid. iosrjournals.orgrroij.com Another early and notable method is the Richter cinnoline synthesis, which involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org Other classical methods for synthesizing cinnolines include the Widman–Stoermer synthesis and the Borsche cinnoline synthesis. wikipedia.org

Initially, the research on cinnoline derivatives was primarily focused on their synthesis and basic chemical properties. Over the years, the focus has shifted significantly towards exploring their biological activities. The wide range of pharmacological effects exhibited by cinnoline compounds has spurred extensive research into their potential therapeutic applications. pnrjournal.comresearchgate.net This has led to the synthesis and evaluation of numerous cinnoline derivatives with various substitutions, aiming to enhance their biological efficacy. ijariit.comzenodo.org Recent research has also delved into developing more efficient and environmentally friendly synthetic methods, including metal-catalyzed C-C and C-N bond formation reactions. benthamdirect.comacs.org

Current State and Future Perspectives in this compound Research

Current research on this compound and its derivatives continues to be an active area. Scientists are exploring their potential as inhibitors of various enzymes, such as phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer. nih.govresearchgate.net The development of novel cinnoline-based molecules with optimized pharmacodynamic and pharmacokinetic properties remains a key objective. researchgate.netresearchgate.net Future research is expected to further uncover the therapeutic potential of this class of compounds, with a focus on designing and synthesizing new derivatives with enhanced and specific biological activities. ijper.org The versatility of the cinnoline scaffold suggests that it will continue to be a valuable lead structure in drug discovery and development. researchgate.net

Data Tables

Table 1: Key Cinnoline Synthesis Methods

| Synthesis Method | Description | Key Reactants |

| Richter Cinnoline Synthesis | Cyclization of an alkyne to form a 4-hydroxycinnoline-3-carboxylic acid intermediate. wikipedia.org | o-C₆H₄(N₂Cl)C≡CCO₂H wikipedia.org |

| Widman–Stoermer Synthesis | A ring-closing reaction of an α-vinyl-aniline. wikipedia.org | α-vinyl-aniline, hydrochloric acid, sodium nitrite (B80452) wikipedia.org |

| Borsche Cinnoline Synthesis | An alternative method for synthesizing the cinnoline ring system. wikipedia.org | Arylhydrazones ijariit.com |

| Neber-Bossel Method | A classical method for the synthesis of 3-hydroxycinnolines. ijariit.com | (2-aminophenyl)hydroxyacetates ijariit.com |

Table 2: Investigated Biological Activities of Cinnoline Derivatives

| Biological Activity | Examples of Investigated Derivatives | Reference |

| Antibacterial | Fluoro cinnoline (2, 3-d) pyrimidine (B1678525) | zenodo.org |

| Anticancer | Cinnoline derivatives as PI3K inhibitors | nih.gov |

| Anti-inflammatory | Cinnopentazone | ijper.org |

| Central Nervous System Activity | 4-amino-3-cinnolinecarboxamides | nih.gov |

| Antifungal | 6-hydroxycinnolines | zenodo.org |

Structure

2D Structure

特性

IUPAC Name |

cinnoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOMQFDQFTVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176318 | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-86-2 | |

| Record name | 4-Cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21905-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021905862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNOLINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548UJ2I0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Cinnoline 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the Cinnoline (B1195905) Nucleus

The construction of the cinnoline core relies on several classical and modern organic reactions. These methods often leverage the reactivity of ortho-substituted aniline (B41778) derivatives, which undergo cyclization to form the characteristic fused ring system. Key precursors in these syntheses include aryl diazonium salts and aryl hydrazines, which provide the necessary nitrogen atoms for the heterocycle. benthamdirect.comingentaconnect.comresearchgate.net

Diazotization of primary aromatic amines is a cornerstone of cinnoline synthesis. organic-chemistry.org This process involves treating an ortho-substituted aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This highly reactive intermediate can then undergo an intramolecular cyclization, where the diazonium group acts as an electrophile, attacking a proximate nucleophilic site on the ortho-substituent to close the ring and form the cinnoline system. researchgate.netijper.org

One common application of this method involves the diazotization of substituted anilines, followed by coupling with compounds like cyanoacetamide to produce a hydrazone intermediate. nih.gov This hydrazone can then be cyclized to yield 4-aminocinnoline-3-carboxamides, demonstrating a multi-step pathway initiated by diazotization. nih.gov The stability and reactivity of the diazonium salt are crucial and depend on factors such as temperature, which is typically kept low (0–10 °C), and the nature of the counterion. libretexts.org

Cyclization is the definitive step in forming the bicyclic cinnoline structure. These reactions can be broadly categorized into condensation-cyclization approaches and intramolecular strategies, depending on how the precursor molecule is assembled and subsequently closed.

While the direct condensation of simple anilines and aldehydes more commonly leads to quinoline (B57606) synthesis through reactions like the Friedländer synthesis, related principles are applied to form cinnolines. organic-chemistry.orgnih.gov In the context of cinnoline synthesis, the strategy involves the condensation of an aryl hydrazine (B178648) with a 1,3-dicarbonyl compound. For instance, new 7,8-dihydrocinnolin-5(6H)-one derivatives can be prepared via a one-pot, three-component reaction involving arylglyoxals, a 1,3-cyclohexanedione, and hydrazine hydrate. researchgate.net This approach combines the initial condensation to form a hydrazone intermediate, which then undergoes cyclization to yield the cinnoline derivative. Microwave-assisted synthesis has been shown to efficiently produce cinnoline derivatives from aryl aldehydes and nitromethane, showcasing a modern approach to this condensation-cyclization strategy. researchgate.net

Intramolecular cyclization is a prevalent strategy where a pre-formed linear precursor containing all the necessary atoms undergoes ring closure. A key example is the Fischer indole (B1671886) synthesis, which has conceptual parallels to certain cinnoline syntheses involving the cyclization of arylhydrazones. In a more direct approach to cinnolines, a transition-metal-free intramolecular redox cyclization has been developed using 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.orgnih.gov This reaction proceeds through a key 2-nitrosobenzaldehyde intermediate, which condenses with the amine, isomerizes to a hydrazone, and subsequently cyclizes to form the cinnoline ring. rsc.orgrsc.org Another important method is the intramolecular cyclization of hydrazones formed from the reaction of a diazonium salt with an active methylene (B1212753) compound, which can be promoted by reagents like anhydrous aluminum chloride. nih.gov

| Cyclization Strategy | Precursors | Key Features |

| Condensation-Cyclization | Aryl aldehydes, nitromethane, pyridazine (B1198779) carboxylates | Often a multi-component, one-pot reaction. Microwave irradiation can enhance efficiency. researchgate.net |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, benzylamine | Transition-metal-free. Proceeds via a 2-nitrosobenzaldehyde intermediate. rsc.orgrsc.org |

| Hydrazone Cyclization | Aryl diazonium salts, cyanoacetamide | Forms a hydrazone which is then cyclized, often using a Lewis acid like AlCl₃. nih.gov |

The von Richter synthesis is a classic and historically significant method for forming the cinnoline ring, first reported in 1883. drugfuture.comwikipedia.org The reaction involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene. drugfuture.com The resulting diazonium salt then undergoes intramolecular cyclization and hydration to yield a 4-hydroxycinnoline derivative. researchgate.net This product can be further functionalized; for example, the hydroxyl group can be reductively removed to produce the parent cinnoline heterocycle. wikipedia.org

The general pathway is outlined below:

Diazotization: An o-aminophenylpropiolic acid is treated with nitrous acid to form the corresponding diazonium salt.

Cyclization: The diazonium salt intermediate cyclizes intramolecularly.

Hydrolysis/Decarboxylation: The cyclized product, often 4-hydroxycinnoline-3-carboxylic acid, can then be decarboxylated upon heating to yield the 4-hydroxycinnoline. wikipedia.org

Recent studies on the von Richter reaction have explored the thermal cyclization of 2-alkynylbenzenediazonium salts, suggesting a potential route that involves the intermediate formation of 4-chlorocinnolines, which are subsequently hydrolyzed to the 4-hydroxycinnolines. researchgate.net This method provides a direct pathway to cinnolines substituted at the 4-position, which are precursors to Cinnoline-4-carboxylic acid.

Aryl diazonium salts and aryl hydrazines are the two most versatile classes of precursors for the synthesis of the cinnoline nucleus. benthamdirect.comingentaconnect.comresearchgate.net Their utility stems from their ability to provide the two adjacent nitrogen atoms required for the pyridazine ring of the cinnoline system.

Aryl Diazonium Salts: As discussed in the von Richter synthesis and other diazotization reactions, aryl diazonium salts are highly effective electrophiles for intramolecular cyclization. drugfuture.comresearchgate.net The Sandmeyer and Schiemann reactions are classic examples of the versatility of diazonium salts in introducing a wide range of substituents onto an aromatic ring, and similar principles of reactivity are harnessed in cinnoline synthesis. libretexts.orgslideshare.net The Widman-Stoermer synthesis is another key method that involves the diazotization of an α-vinyl-aniline, followed by ring-closing to form the cinnoline. wikipedia.org

Aryl Hydrazines: Aryl hydrazines are fundamental building blocks in what is considered the most universal approach to cinnoline derivatives, allowing for a wide variety of substituents at multiple positions. researchgate.net A classic example is the Neber–Bossel method for synthesizing 3-hydroxycinnolines, which involves the reduction of a diazonium salt to a hydrazine, followed by cyclization in boiling hydrochloric acid. researchgate.net Phenylhydrazine can also be condensed with α-halo carbonyl compounds to form phenylhydrazones, which then undergo intramolecular Friedel-Crafts alkylation to give 1,4-dihydrocinnoline (B8695256) derivatives. jetir.org

| Precursor Class | Synthetic Method | Resulting Cinnoline Derivative |

| Aryl Diazonium Salt | Von Richter Synthesis | 4-Hydroxycinnolines drugfuture.comresearchgate.net |

| Aryl Diazonium Salt | Widman-Stoermer Synthesis | 4-Alkyl/Aryl-cinnolines researchgate.net |

| Aryl Hydrazine | Neber–Bossel Method | 3-Hydroxycinnolines researchgate.net |

| Aryl Hydrazine | Condensation with α-halo carbonyls | 1,4-Dihydrocinnolines jetir.org |

Cyclization Reactions in Cinnoline Synthesis

Targeted Synthesis of this compound

The direct synthesis of this compound requires precise control over cyclization strategies or the specific introduction of the carboxyl group onto a pre-formed cinnoline ring.

A common and reliable method for obtaining this compound is through the hydrolysis of its corresponding esters, such as ethyl or methyl cinnoline-4-carboxylate. This transformation is a fundamental reaction in organic synthesis, typically achieved under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) to ensure miscibility. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. An acid-base workup then protonates the resulting carboxylate salt to yield the final carboxylic acid. This method is widely employed for analogous heterocyclic systems. nih.gov

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be heated under reflux in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. This method is also effective, though care must be taken to avoid potential side reactions, such as decarboxylation, under harsh conditions.

The general scheme for this conversion is presented below: Reaction Scheme: Hydrolysis of Ethyl Cinnoline-4-carboxylate

Several synthetic strategies can be envisioned for the de novo synthesis of the this compound core, primarily by adapting classical cinnoline synthesis reactions.

Widman-Stoermer Synthesis Adaptation: The Widman-Stoermer synthesis involves the diazotization of an α-vinyl-aniline (o-aminostyrene) followed by cyclization. wikipedia.orgcolab.ws To target this compound, this reaction would require a starting o-aminostyrene with a precursor to the carboxylic acid group at the β-vinyl position. For example, a β-cyano or β-ester group on the styrene (B11656) precursor could be carried through the cyclization and subsequently hydrolyzed to the desired carboxylic acid. The presence of an electron-withdrawing group at the β-position can, however, make the cyclization more challenging. colab.ws

Richter Cinnoline Synthesis: The Richter synthesis typically involves the cyclization of an alkyne derived from an o-diazonium salt. wikipedia.org The classical application of this reaction often yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Modifications to the starting alkyne substrate would be necessary to favor the formation of a 4-carboxy derivative, a non-trivial synthetic challenge.

A summary of classical cinnoline syntheses that could potentially be adapted is provided below.

| Synthesis Name | Precursor | Key Reagents | Typical Product |

| Widman-Stoermer | α-vinyl-aniline | HCl, NaNO₂ | 4-substituted Cinnoline |

| Richter Synthesis | o-alkynyl-arenediazonium salt | Water | 4-hydroxycinnoline-3-carboxylic acid |

Synthesis of Substituted this compound Derivatives

The creation of derivatives involves introducing functional groups onto the cinnoline ring system either before or after the formation of the carboxylic acid at position 4.

Modern synthetic methods allow for the precise functionalization of heterocyclic rings. For the cinnoline system, strategies such as directed C-H activation could be employed. While extensively studied for the isomeric quinoline scaffold, these principles are applicable to cinnolines. mdpi.comscilit.com By using a directing group, it is possible to activate a specific C-H bond for metallation and subsequent reaction with an electrophile. For this compound, the carboxylic acid group itself could potentially direct functionalization to the C-5 position, or other directing groups could be temporarily installed to achieve substitution at desired locations on the benzo portion of the ring system.

Halogenated derivatives are valuable as synthetic intermediates and for modulating the electronic and pharmacological properties of the molecule.

Synthesis from Halogenated Precursors: One straightforward approach is to begin the cinnoline synthesis with a halogen-substituted aniline. For example, using a bromo-substituted o-aminostyrene in a Widman-Stoermer synthesis would result in a bromo-cinnoline derivative, which could then be converted to the target carboxylic acid.

Direct Halogenation: Direct electrophilic halogenation of the this compound core is also a viable strategy. The inherent reactivity of the cinnoline ring, influenced by the two nitrogen atoms and the deactivating carboxylic acid group, will determine the site of substitution. In related heterocyclic systems like 8-substituted quinolines, reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), or the more reactive trichloroisocyanuric acid (TCCA), have been used for regioselective C-H halogenation under metal-free conditions. nih.govresearchgate.net Similar conditions could be explored for the selective halogenation of the this compound ring, likely targeting the 5 or 7 positions.

A table summarizing reagents for analogous quinoline halogenation is shown below. nih.gov

| Halogenation Type | Reagent | Solvent | Time | Yield (%) |

| Chlorination | TCCA | CH₃CN | 15 min | 98 |

| Bromination | TBCA | CH₃CN | 30 min | 96 |

| Bromination | DBDMH | CH₃CN | 30 min | 95 |

Data from a study on 8-substituted quinolines, presented as an analogy. nih.gov

The introduction of an amino group is a common strategy in medicinal chemistry. While extensive research exists for the synthesis of 4-amino-3-cinnolinecarboxylic acids, nih.govresearchgate.net preparing isomers with the carboxyl group at C-4 requires different approaches.

Reduction of Nitro-Cinnoline Precursors: A standard method involves the nitration of the this compound ring using a nitrating agent (e.g., HNO₃/H₂SO₄). The directing effects of the existing substituents will determine the position of the incoming nitro group. The resulting nitro-substituted derivative can then be reduced to the corresponding amino-substituted this compound. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic media.

Synthesis from Amino-Substituted Precursors: Alternatively, an amino-substituted precursor, such as a nitro-o-aminostyrene, can be used in a cyclization reaction like the Widman-Stoermer synthesis. The nitro group can then be reduced at a later stage in the synthetic sequence. Research has detailed the synthesis of various substituted 4-amino-3-cinnolinecarboxamides and their subsequent hydrolysis to the corresponding carboxylic acids. researchgate.net

The table below details findings from the synthesis of substituted 4-amino-3-cinnolinecarboxamides, which are precursors to the corresponding acids. researchgate.net

| R⁶ | R⁷ | R⁸ | Amine Reagent | Yield (%) |

| H | H | H | Morpholine | 80 |

| H | Cl | H | Morpholine | 82 |

| H | H | Cl | Morpholine | 75 |

| H | H | H | N-Methylpiperazine | 73 |

Note: The data pertains to the synthesis of 4-amino-3-cinnolinecarboxamide derivatives. researchgate.net

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position of the cinnoline ring is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as esters and amides.

Esterification of this compound is a fundamental derivatization used to modify the compound's physicochemical properties. A primary method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. While this is a standard procedure, specific documented examples for this compound are less common than for its quinoline analogue. For instance, in quinoline chemistry, derivatives are routinely synthesized by refluxing the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of sulfuric acid. lew.ronih.gov

A more advanced, though indirect, catalytic approach has been noted in the synthesis of cinnolin-3(2H)-one derivatives. In an Iridium(III)-catalyzed reaction, when methanol was used as the solvent, the corresponding methyl ester of a this compound derivative was formed, indicating that the reaction conditions facilitated in-situ esterification.

Table 1: General Conditions for Esterification Reactions

| Reaction Name | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer-Speier Esterification | This compound, Alcohol (e.g., MeOH, EtOH) | Catalytic Acid (e.g., H₂SO₄), Reflux | Cinnoline-4-carboxylate Ester |

| Catalytic In-situ Esterification | This compound derivative | Ir(III) catalyst, Methanol (as solvent) | Cinnoline-4-carboxylate Methyl Ester derivative |

The conversion of this compound to its corresponding amides is a key transformation for creating compounds with significant biological potential. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are widely used for this purpose.

A common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily converted to the amide upon reaction with a primary or secondary amine. This EDC/NHS coupling methodology has been successfully employed to synthesize polymers by forming an amide linkage between this compound and a polymeric backbone.

Naturally occurring derivatives have also been identified, such as cinnoline-4-carboxamide, which was isolated from a Streptomyces species, highlighting the relevance of this functional group. Furthermore, synthetic libraries of this compound amides have been prepared for therapeutic screening, as detailed in patent literature.

Table 2: Common Reagents for Amidation of this compound

| Coupling Reagent System | Description | Typical Amine Substrate |

|---|---|---|

| EDC / NHS | Forms an active NHS ester intermediate, which then reacts with the amine. Minimizes side reactions and racemization. | Primary or Secondary Amines |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate first, followed by addition of the amine. | Primary or Secondary Amines |

Synthesis of Pyrimido[5,4-c]cinnoline Derivatives from Cinnolinecarboxylic Acids

The synthesis of pyrimido[5,4-c]cinnolines, a class of fused heterocyclic compounds, represents a significant extension of cinnoline chemistry. However, synthetic routes starting directly from this compound or its simple derivatives are not well-documented in the reviewed literature. The construction of the pyrimidine (B1678525) ring onto the cinnoline core typically requires specific functionalities that are often prepared through multi-step sequences. While the pyrimido[5,4-c]cinnoline structure is a known entity, its synthesis from this compound remains a specialized area with limited published methodologies. researchgate.net

Iii. Spectroscopic Characterization and Advanced Analytical Methodologies in Cinnoline 4 Carboxylic Acid Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Cinnoline-4-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of this compound provides detailed information about the electronic environment of its hydrogen atoms. The aromatic protons on the cinnoline (B1195905) ring system typically appear in the downfield region of the spectrum, generally between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) allow for the assignment of each proton to its position on the benzene (B151609) and pyridazine (B1198779) rings of the cinnoline core. The most distinct signal is that of the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet at a very low field, often above 12 ppm. pressbooks.pub

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-3, H-5, H-6, H-7, H-8) | 7.5 - 9.5 | Multiplets, Doublets |

| Carboxylic Acid Proton (-COOH) | > 12 | Broad Singlet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic peak, appearing significantly downfield in the range of 165-185 ppm. pressbooks.publibretexts.org The aromatic carbons of the cinnoline core resonate between approximately 120 and 150 ppm. The carbons directly bonded to the electronegative nitrogen atoms (C-4 and C-8a) are typically found at the lower field end of this aromatic region.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | 165 - 185 |

| Aromatic Carbons (C-3 to C-8a) | 120 - 150 |

Note: Assignments are based on general ranges for similar heterocyclic structures.

For an unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another within the same spin system. For this compound, COSY would be used to trace the connectivity of the protons on the benzene portion of the ring system (e.g., H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

While specific 2D NMR studies on this compound are not widely published, the application of these techniques to analogous structures like quinolines has proven essential for complete structural verification. researchgate.net

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule. These methods provide a molecular fingerprint and are particularly useful for identifying key functional groups.

The FTIR spectrum of this compound is characterized by several distinct absorption bands that confirm the presence of its functional groups. The most prominent features are associated with the carboxylic acid moiety. pressbooks.pub

O-H Stretch: A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band appears between 1700 and 1760 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. pressbooks.pub Its exact position can indicate the extent of hydrogen bonding.

Aromatic C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=C and C=N bonds within the aromatic cinnoline ring system.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1760 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak-Medium |

To achieve a more detailed and accurate assignment of the observed vibrational bands in both IR and Raman spectra, experimental data is often supplemented with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose.

The process involves optimizing the molecular geometry of this compound and then calculating its vibrational frequencies using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov The calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.gov This computational approach enables the assignment of each observed band to a specific vibrational mode of the molecule, such as ring breathing, C-H bending, or torsional motions, providing a complete and validated understanding of the molecule's vibrational properties. Such computational studies on related quinoline (B57606) structures have demonstrated high accuracy in predicting and assigning vibrational spectra. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The cinnoline core, being an aromatic bicyclic heterocycle, exhibits characteristic absorption bands in the UV-Vis region. The absorption spectrum is a result of π → π* and n → π* electronic transitions within the conjugated system.

While specific UV-Vis spectral data for this compound is not extensively published, the electronic absorption properties can be inferred from studies on related cinnoline derivatives. Cinnoline compounds typically display multiple absorption bands. For instance, a study on a cinnoline derivative showed distinct absorption peaks, which is characteristic of the electronic structure of the cinnoline core. researchgate.net The presence of the carboxylic acid group at the 4-position is expected to influence the absorption maxima (λmax) and molar absorptivity (ε) due to its electronic effects on the aromatic system. It is anticipated that this compound would exhibit complex absorption patterns, likely with bands in both the UVA (315-400 nm) and UVB (280-315 nm) regions. The solvent environment can also play a significant role in the position and intensity of these absorption bands, with polar solvents often causing shifts in the λmax values.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250-350 | Cinnoline aromatic system |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of this compound is C9H6N2O2, corresponding to a molecular weight of 174.16 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M+) or, more commonly in modern electrospray ionization (ESI) techniques, as the protonated molecule [M+H]+ at m/z 175.05 or the deprotonated molecule [M-H]- at m/z 173.03.

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of the carboxylic acid group and fragmentation of the cinnoline ring itself. A primary fragmentation would be the loss of a carboxyl group (–COOH), resulting in a fragment with a mass of 45 Da less than the molecular ion. Another significant fragmentation pathway for cinnoline derivatives is the loss of a molecule of nitrogen (N2), which has a mass of 28 Da. core.ac.uk This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Proposed) | Description of Neutral Loss |

|---|---|---|

| [M-COOH]+ | 129 | Loss of the carboxylic acid group |

| [M-N2]+• | 146 | Loss of molecular nitrogen from the cinnoline ring |

| [M-CO]+• | 146 | Loss of carbon monoxide |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are fundamental for the purification of this compound from reaction mixtures and for the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the purity analysis of this compound would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance, as determined by its UV-Vis spectrum. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and potential for thermal degradation (decarboxylation) of the carboxylic acid group at the high temperatures used in GC, direct analysis of this compound is challenging.

To overcome this limitation, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. mdpi.com A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Once derivatized, the resulting TMS ester of this compound can be readily analyzed by GC-MS. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides both mass information for identification and quantitative data. This technique is highly sensitive and provides excellent separation efficiency, making it suitable for the detection of trace impurities.

Table 4: Typical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Iv. Computational Chemistry and Theoretical Investigations of Cinnoline 4 Carboxylic Acid

Density Functional Theory (DFT) Studies on Cinnoline-4-carboxylic Acid

Density Functional Theory (DFT) has emerged as a versatile and popular quantum mechanical modeling method for investigating the electronic structure of molecules. semanticscholar.org For this compound, theoretical investigations have been conducted using the DFT B3LYP (Becke, 3-parameter, Lee-Yang-Parr) method combined with the 6-311++G(d,p) basis set to calculate its molecular geometry and electronic properties. semanticscholar.orgijastems.org This level of theory is well-established for providing accurate information on molecular structure, stability, and electronic characteristics in the gas phase. ijastems.org

The geometry of the this compound molecule was optimized using DFT calculations to determine its most stable three-dimensional conformation. ijastems.org The calculations, performed on an isolated molecule in the gas phase, provide detailed information on bond lengths and angles. ijastems.org

The optimized structure of this compound consists of a bicyclic cinnoline (B1195905) core with a carboxylic acid group attached at the 4-position. The molecule features nine carbon-carbon (C-C) bonds, five carbon-hydrogen (C-H) bonds, two carbon-nitrogen (C-N) bonds, two carbon-oxygen (C-O) bonds, one nitrogen-nitrogen (N-N) bond, and one oxygen-hydrogen (O-H) bond. ijastems.org

DFT calculations revealed specific details about its structural parameters. The C-C bond lengths within the benzene (B151609) ring portion of the cinnoline system were found to vary between 1.355 Å and 1.402 Å. ijastems.org The calculated C-H bond length was 1.070 Å. ijastems.org Notably, the longest bond lengths were observed for N1–N2 (1.403 Å) and several C-C bonds in the aromatic system (1.402 Å). ijastems.org It was generally observed that homonuclear bonds (like C-C and N-N) were longer, while heteronuclear bonds (such as C-H, C-N, and C-O) were shorter, a phenomenon attributed to the repulsive and attractive forces between like and unlike charges, respectively. ijastems.org

| Bond Type | Calculated Bond Length (Å) |

|---|---|

| C-C (in benzene ring) | 1.355 - 1.402 |

| C-H | 1.070 |

| N1-N2 | 1.403 |

The electronic properties of this compound were extensively analyzed using DFT to understand charge distribution and molecular reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. ijastems.orgscirp.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ijastems.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability. ijastems.orgresearchgate.net

For this compound, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecule. semanticscholar.orgijastems.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This low energy gap facilitates intramolecular charge transfer, which is a significant factor in the molecule's bioactivity and nonlinear optical properties. scirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in source |

| ELUMO | Data not available in source |

| Energy Gap (ΔE) | Data not available in source |

The analysis of frontier orbitals directly relates to the intramolecular charge transfer (ICT) properties of this compound. ijastems.org The evaluation of HOMO and LUMO energies demonstrates that charge transfer occurs within the molecular structure. semanticscholar.org This phenomenon is responsible for the molecule's electronic absorption characteristics and is a key contributor to its potential nonlinear optical (NLO) properties. ijastems.org The inherent charge transfer within the molecular skeleton, particularly involving the benzene and diazine rings, leads to significant hyperpolarizability, a measure of NLO activity. ijastems.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.orgijastems.org The MEP map illustrates regions of varying electrostatic potential on the molecular surface. wolfram.com

In an MEP map, regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wolfram.com For this compound, theoretical studies included MEP analysis. semanticscholar.org Based on the molecular structure, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the cinnoline ring, identifying these as the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a key site for nucleophilic attack. ijastems.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. semanticscholar.orgijastems.org This analysis provides detailed insight into the stability of the molecule arising from these electron-donating and -accepting interactions. semanticscholar.org

Electronic Structure Analysis

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluations have been conducted to explore the non-linear optical (NLO) properties of this compound and its derivatives. These materials are of interest for their potential applications in optoelectronics, including optical switching and data storage. mdpi.com The primary focus of these theoretical studies is to calculate the first-order hyperpolarizability, a key indicator of a molecule's NLO response.

The first-order hyperpolarizability (βtot) of this compound has been theoretically investigated using quantum chemical methods. nih.gov Calculations are commonly performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, based on the finite-field approach. nih.gov The total first-order hyperpolarizability (βtot) is a critical parameter that quantifies the second-order NLO response of a molecule.

In one such study, the calculated βtot value for this compound was found to be significantly higher than that of urea, a standard reference material in NLO studies. nih.gov For instance, the β value for a related compound, 4-nitro-cinnoline, was found to be five times greater than that of urea, highlighting the potential of the cinnoline scaffold for NLO applications. nih.gov These computational findings suggest that this compound and its derivatives are promising candidates for the development of new NLO materials. nih.gov

| Compound | Computational Method | Basis Set | Calculated Property | Relative Comparison |

|---|---|---|---|---|

| This compound | DFT B3LYP | 6-311++G(d,p) | First-Order Hyperpolarizability (βtot) | Significantly higher than urea |

| 4-Nitro-cinnoline | Ab initio/HF | 6-311G(d,p) | First-Order Hyperpolarizability (β) | 5 times greater than urea |

The NLO activity of cinnoline derivatives is intrinsically linked to their molecular structure. A key factor influencing NLO properties is the phenomenon of intramolecular charge transfer (ICT), which occurs from electron-donating groups to electron-accepting groups through a π-conjugated system. iosrjournals.org In this compound, the stability of the molecule, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding ICT. The energy gap (ΔE) between the HOMO and LUMO illustrates the potential for charge transfer within the molecule. nih.govnih.gov Theoretical studies have demonstrated a distinct relationship where a smaller HOMO-LUMO gap correlates with a larger first-order hyperpolarizability (β) value. iosrjournals.org This is because a smaller energy gap facilitates electron promotion, enhancing the molecule's polarization and leading to a stronger NLO response. iosrjournals.org The presence of strong electron-withdrawing groups, such as a nitro group at the 4-position of the cinnoline ring, can significantly increase the hyperpolarizability by promoting this charge transfer mechanism. nih.gov

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These computational methods allow for the calculation of vibrational frequencies and chemical shifts, which can be compared with experimental data to confirm molecular structures and understand bonding characteristics. However, specific theoretical studies detailing the calculated vibrational or NMR spectra for the parent this compound molecule are not extensively available in the reviewed scientific literature. While such computational analyses have been performed for related quinoline (B57606) derivatives, a direct and detailed theoretical spectroscopic investigation for this compound remains a subject for future research. nih.govchemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. researchgate.net This approach has been applied to derivatives of cinnoline-3-carboxylic acid to understand the structural requirements for their antibacterial properties. researchgate.net

In a QSAR study on a series of cinnoline-3-carboxylic acid derivatives, several physicochemical parameters that characterize the structural variability of the compounds were analyzed. researchgate.net The analysis successfully identified specific parameters that possess predictive value regarding the antibacterial efficacy of the molecules. researchgate.net These parameters typically fall into categories such as lipophilic (related to how well the compound dissolves in fats), electronic (related to the electron distribution in the molecule), and steric (related to the size and shape of the molecule). By establishing a mathematical relationship between these descriptors and the observed biological activity, the QSAR model can predict the potency of new, unsynthesized derivatives.

The QSAR analysis of cinnoline derivatives established a clear correlation between their structural properties and their antibacterial activity. researchgate.net The predictive physicochemical parameters were compared against the compounds' effectiveness against various bacterial strains, including gram-positive cocci, gram-negative bacilli, and gram-positive bacilli. researchgate.net This correlation allows researchers to understand which molecular features—such as hydrophobicity, specific substituent groups, or electronic characteristics—are crucial for enhancing antibacterial action. Such models are invaluable in medicinal chemistry for the rational design of new and more potent antibacterial agents based on the cinnoline scaffold. researchgate.net

V. Biological and Pharmacological Research of Cinnoline 4 Carboxylic Acid Derivatives

Antimicrobial Activities

Cinnoline (B1195905) derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The structural versatility of the cinnoline scaffold allows for modifications that have led to the development of potent antibacterial and antifungal agents. nih.govnih.gov One of the earliest recognized compounds in this class with therapeutic use is Cinoxacin, a cinnoline-based drug historically used for urinary tract infections.

The antibacterial potential of cinnoline-4-carboxylic acid derivatives has been evaluated against a range of pathogenic bacteria.

Research has shown that various substituted cinnoline derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were screened for their in vitro antimicrobial activity. These compounds displayed Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 50 μg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

In another study, newly synthesized cinnoline derivatives were tested against several bacterial strains, with one hit compound, CN-7, showing a promising MIC value of 12.5 μg/mL against E. coli. Furthermore, certain pyrazolo[4,3-c]cinnoline derivatives with specific substitutions (4-nitro- or 2,4-dichloro- at the benzoyl group) demonstrated notable activity against E. coli, P. aeruginosa (Gram-negative), and S. aureus (Gram-positive).

| Cinnoline Derivative Class | Bacterial Strain | Gram Type | Reported Activity (MIC in μg/mL) |

|---|---|---|---|

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Bacillus subtilis | Gram-Positive | 12.5 - 50 |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Staphylococcus aureus | Gram-Positive | 12.5 - 50 |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Escherichia coli | Gram-Negative | 12.5 - 50 |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Pseudomonas aeruginosa | Gram-Negative | 12.5 - 50 |

| Compound CN-7 | Escherichia coli | Gram-Negative | 12.5 |

| Pyrazolo[4,3-c]cinnolines (4-nitro-benzoyl substituted) | E. coli, P. aeruginosa, S. aureus | Mixed | Significant Activity |

| Pyrazolo[4,3-c]cinnolines (2,4-dichloro-benzoyl substituted) | E. coli, P. aeruginosa, S. aureus | Mixed | Significant Activity |

The mechanism of antibacterial action for many cinnoline derivatives is linked to the inhibition of crucial bacterial enzymes. A primary target identified is DNA gyrase, an enzyme essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. This mechanism is particularly noted in Gram-negative bacteria. In Gram-positive organisms, the primary target is often the related enzyme topoisomerase IV. The development of antibacterial agents based on the cinnoline scaffold has often focused on optimizing their ability to inhibit these enzymes.

The scope of antimicrobial activity for cinnoline derivatives extends to antifungal properties. Studies have identified several classes of these compounds with potent efficacy against various pathogenic fungi. For example, 6-hydroxycinnolines have shown potent activity against Candida species, including C. krusei, and Aspergillus niger.

Substituted Cinnoline Imidazole derivatives have also been evaluated, demonstrating moderate to good antifungal activity against Candida albicans and Aspergillus niger. Certain compounds within this series, specifically 15DSDc, 15DSDd, 15DSDf, and 15DSDi, were noted for their particularly good activity. Additionally, pyrazole-based cinnoline derivatives have exhibited significant antifungal activity against a range of pathogenic fungi.

| Cinnoline Derivative Class | Fungal Strain | Reported Activity |

|---|---|---|

| 6-Hydroxycinnolines | Candida krusei | Potent |

| 6-Hydroxycinnolines | Aspergillus niger | Potent |

| Cinnoline Imidazole Derivatives (e.g., 15DSDc, 15DSDf) | Candida albicans | Good |

| Cinnoline Imidazole Derivatives (e.g., 15DSDc, 15DSDf) | Aspergillus niger | Good |

| Pyrazole Based Cinnolines | Various pathogenic fungi | Significant |

While nitrogen-containing fused heterocyclic compounds are a broad area of interest in antiviral research, specific studies focusing on the antiviral properties of this compound derivatives are not extensively detailed in available research literature. The structurally related quinoline (B57606) derivatives have been more widely explored in this context.

Antibacterial Efficacy

Anticancer / Antitumor Activities

Cinnoline derivatives have emerged as a promising scaffold in the design of novel anticancer agents, with research demonstrating their ability to inhibit cancer cell growth through various mechanisms. nih.govnih.gov Studies have shown these compounds can induce apoptosis (programmed cell death), reduce cell proliferation, and inhibit angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov

The antitumor effects are often achieved by targeting and inhibiting key enzymes involved in cancer cell signaling and cell cycle progression, such as cyclin-dependent kinases (CDKs) and other protein kinases. nih.gov

Several classes of cinnoline derivatives have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines. Dihydrobenzo[h]cinnoline-5,6-dione derivatives, for instance, were tested against an epidermoid carcinoma cell line (KB) and a hepatoma carcinoma cell line (Hep-G2). nih.gov A number of these compounds showed considerable activity, with nine derivatives displaying IC₅₀ values below 5 µM against both cell lines. nih.gov The most potent compound in this series, featuring a 4-NO₂C₆H₄ substituent, exhibited IC₅₀ values of 0.56 µM and 0.77 µM against the KB and Hep-G2 cell lines, respectively. nih.gov

Additionally, other complex derivatives such as 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones have been synthesized and screened for potential antileukemic activity. iosrjournals.org

| Cinnoline Derivative Class | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀ in µM) |

|---|---|---|---|

| Dihydrobenzo[h]cinnoline-5,6-diones (general) | KB | Epidermoid Carcinoma | < 5 |

| Dihydrobenzo[h]cinnoline-5,6-diones (general) | Hep-G2 | Hepatoma Carcinoma | < 5 |

| Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO₂C₆H₄ substituent) | KB | Epidermoid Carcinoma | 0.56 |

| Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO₂C₆H₄ substituent) | Hep-G2 | Hepatoma Carcinoma | 0.77 |

In Vitro Cytotoxicity Studies

Numerous novel derivatives of cinnoline have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of eighteen new cinnoline derivatives were tested for their ability to inhibit the growth of human breast cancer cells (MCF-7). Several of these compounds demonstrated significant cytotoxic activity. A standout compound, a novel triazepinocinnoline derivative, exhibited exceptional potency against the MCF-7 cell line, with a half-maximal inhibitory concentration (IC50) of 0.049 µM. This indicates a high degree of effectiveness in inhibiting breast cancer cell proliferation in a laboratory setting. The study also highlighted the selectivity of this compound, suggesting it may have a greater effect on cancer cells than on normal cells.

Another study focused on quinoline-4-carboxylic acid derivatives, which are structurally related to cinnolines, and found that they exhibited high selectivity and cytotoxicity against H460 (lung cancer) and MKN-45 (gastric cancer) cell lines, with some compounds achieving IC50 values in the single-digit micromolar range.

Table 1: In Vitro Cytotoxicity of a Cinnoline Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazepinocinnoline Derivative | MCF-7 (Breast Cancer) | 0.049 |

Apoptosis Induction Mechanisms

The anticancer effects of cinnoline derivatives are often linked to their ability to induce apoptosis, or programmed cell death. The highly active triazepinocinnoline derivative identified in cytotoxicity studies was further investigated to understand its mechanism of action. It was found to be a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 0.22 µM. By inhibiting this key enzyme, the compound disrupts signaling pathways that are crucial for cancer cell survival and proliferation. Further analysis revealed that treatment with this compound led to cell cycle arrest, a state where the cell stops dividing, which is a common precursor to apoptosis. Immunofluorescence studies confirmed that the compound effectively induced apoptosis in MCF-7 cells.

DNA Intercalative Binding Mode

While direct DNA intercalation has been explored for similar heterocyclic compounds, the primary mechanism by which cinnoline derivatives interact with DNA appears to be through the inhibition of topoisomerase enzymes. tmu.edu.tw These enzymes, such as DNA gyrase and topoisomerase I and II, are critical for managing the topological state of DNA during replication and transcription. tmu.edu.tw

Certain cinnoline derivatives function as "topoisomerase poisons." researchgate.net They act by stabilizing the complex formed between the topoisomerase enzyme and DNA after the DNA strand has been cleaved. patsnap.com This prevents the subsequent re-ligation of the DNA strand, leading to an accumulation of double-stranded DNA breaks. patsnap.comnih.gov This DNA damage ultimately triggers apoptotic pathways and leads to cell death. nih.gov For example, Cinoxacin, an approved antimicrobial agent and a cinnoline derivative, is known to inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death. drugbank.com This mechanism of action, targeting the enzyme-DNA complex rather than directly intercalating between DNA base pairs, is a hallmark of this class of compounds. nih.govdrugbank.com

Anti-inflammatory Properties

Derivatives of cinnoline have demonstrated notable anti-inflammatory activity in various experimental models. One study investigated a series of cinnoline derivatives, both with and without a pyrazoline moiety, using the carrageenan-induced rat paw edema method. The results indicated that compounds from both series were active in reducing inflammation, with inhibition percentages ranging from 3.49% to 58.20%. tmu.edu.tw Specifically, two cinnoline-pyrazoline compounds showed significant anti-inflammatory effects, with edema inhibition of 58.50% and 55.22%, respectively. tmu.edu.tw Another well-known cinnoline derivative, Cinnopentazone, was developed and identified for its anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Cinnoline-Pyrazoline Derivatives

| Compound | Anti-inflammatory Activity (% Inhibition) |

|---|---|

| Cinnoline-Pyrazoline Derivative 5a | 58.50 |

| Cinnoline-Pyrazoline Derivative 5d | 55.22 |

Central Nervous System (CNS) Activity

The influence of this compound derivatives on the central nervous system has been a subject of pharmacological investigation. Studies on various substituted 4-amino-3-cinnolinecarboxamides, derived from their corresponding carboxylic acids, have shown significant CNS activity in a range of pharmacological tests. patsnap.comnih.gov

Certain derivatives have been found to possess sedative properties. A series of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines, which were synthesized from substituted 4-amino-3-cinnolinecarboxylic acid, were evaluated for their CNS effects. nih.gov A majority of these compounds exhibited a high sedative action, even at low doses. nih.gov Further research into other classes of cinnoline derivatives, such as those with chlorine or fluorine substitutions on the aromatic ring, also identified weak sedative activity.

The potential for neuroleptic (antipsychotic) activity has also been explored. Studies on 4-aminocinnoline-3-carboxylic acid derivatives with specific substitutions (such as Cl, F, or CH3) on the benzene (B151609) ring revealed weak neuroleptic effects in behavioral tests. In contrast, the unsubstituted parent compounds, 4-aminocinnoline-3-carboxylic acids, did not show any discernible effect on the central nervous system. Similarly, some pyrimido[5,4-c]cinnolin-2,4(1,3H)-diones were found to possess neuroleptic activity in behavioral evaluations. However, not all derivatives display this property; for instance, a study on N1-substituted 4-oxocinnolines found no evidence of neuroleptic activity in the tests conducted.

Analgesic and Antiphlogistic Activity

The cinnoline nucleus is a structural component in many compounds that exhibit a wide spectrum of pharmacological effects, including analgesic and anti-inflammatory (antiphlogistic) activities. nih.gov Derivatives of cinnoline have been generally noted for these properties. researchgate.net

Specific research into novel cinnoline derivatives has provided concrete evidence of their analgesic potential. wisdomlib.org In a study utilizing the acetic acid-induced writhing test in mice, certain 3-acetylcinnolin-4(1H)-one derivatives demonstrated significant pain-relief effects. wisdomlib.org The analgesic activity was evaluated by measuring the reduction in the number of writhings compared to control groups. wisdomlib.org Notably, compounds featuring electron-withdrawing groups, such as fluorine and chlorine, showed considerable activity. wisdomlib.org For instance, 3-acetyl-6-fluorocinnolin-4(1H)-one and 3-acetyl-8-chlorocinnolin-4(1H)-one provided substantial protection against chemically induced pain, suggesting that the cinnoline scaffold is a promising foundation for the development of new analgesic agents. wisdomlib.org

In addition to analgesic effects, the anti-inflammatory properties of the broader class of cinnoline derivatives have been reported. nih.goviosrjournals.org Studies on pyrazolo[4,3-c]cinnoline derivatives indicated that compounds with electron-donating groups on a benzoyl ring tended to show higher anti-inflammatory activity. nih.gov

Analgesic Activity of Cinnoline Derivatives

| Compound | Structure | Assay | Result (% Protection) | Reference |

|---|---|---|---|---|

| S1 | 3-acetyl-6-fluorocinnolin-4(1H)-one | Acetic acid-induced writhing (mice) | 51.94% | wisdomlib.org |

| S5 | 3-acetyl-8-chlorocinnolin-4(1H)-one | Acetic acid-induced writhing (mice) | 65.14% | wisdomlib.org |

Other Pharmacological Effects

The diverse pharmacological profile of the cinnoline family of compounds includes antihypertensive effects. The review of literature indicates that various cinnoline derivatives have been found to elicit antihypertensive actions, highlighting another potential therapeutic application for this heterocyclic system.

In the context of cardiovascular effects, certain cinnoline derivatives have been identified as possessing antithrombotic activity. This suggests a potential role for compounds based on the cinnoline scaffold in addressing conditions related to thrombosis.

Pharmacological screenings have also revealed that the cinnoline nucleus is associated with antisecretory activity. This finding points to the potential utility of cinnoline derivatives in modulating secretory processes in the body.

No specific research findings on the antiallergic activity of this compound derivatives were identified in the reviewed literature.

The cinnoline carboxylic acid structure has been investigated for its potential as a serotonin (B10506) 5-HT3 receptor antagonist. google.com Research in this area has led to the development of novel derivatives with the desired antagonistic activity. google.com A patent for cinnoline-3-carboxylic acid derivatives describes their utility as 5-HT3 receptor antagonists for treating a variety of disorders, including nausea and emesis caused by chemotherapy, as well as certain gastroenteric and central nervous system disorders. google.com Furthermore, pharmacological studies of 4-amino-3-cinnolinecarboxylic acid derivatives have also indicated activity as serotonin antagonists. nih.gov These findings underscore the potential of the cinnoline carboxylic acid scaffold in the design of agents targeting the 5-HT3 receptor. google.com

Pollen Suppressant Activity

Derivatives of this compound have been identified as effective pollen suppressants, a characteristic of significant interest in agriculture for the development of chemical hybridizing agents (CHAs). Specifically, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been described as a notable class of pollen suppressant agents for wheat (Triticum aestivum L.). Further research has focused on the synthesis and pollen suppressant activity of various phenylcinnoline-3-carboxylic acids, underscoring the potential of this chemical family in crop breeding and hybridization programs. researchgate.net

Herbicide and Fungicide Applications

The cinnoline scaffold has been explored for its potential in agrochemical applications, demonstrating both herbicidal and fungicidal properties.

Herbicidal Activity: Phenoxy-substituted nitrogen heterocycles, which include certain cinnoline derivatives, have been shown to act as herbicides. mdpi.com In specific studies, some of these compounds provided complete control of barnyard grass at an application rate of 5 kg/ha . mdpi.com Furthermore, derivatives of 1,4-dihydro-1-phenylcinnoline-3-carboxylic acid have been the subject of patents as a new class of herbicides. mdpi.com

Fungicide Applications: Cinnoline derivatives have demonstrated a broad spectrum of antifungal activity. researchgate.netnih.gov Research has shown efficacy against various fungal strains, including Candida albicans, Aspergillus niger, Candida krusei, and Candida neoformans. researchgate.netpnrjournal.com For instance, synthesized 6-hydroxycinnolines exhibited potent activity, particularly against C. neoformans. researchgate.net Similarly, studies on cinnoline derivatives bearing a sulphonamide moiety revealed significant antifungal action. researchgate.net The combination of the cinnoline and sulphonamide moieties in one molecule was found to improve activity, with halogen-substituted derivatives showing particular potency at lower concentrations. researchgate.net Other research has identified strong antifungal properties in pyrazole-based cinnoline derivatives against various pathogenic fungi. ijper.org

Table 1: Fungicidal Activity of Selected Cinnoline Derivative Classes

| Derivative Class | Target Fungi | Observed Activity |

|---|---|---|

| 6-Hydroxycinnolines | Candida species, Aspergillus species | Potent activity, especially against C. neoformans researchgate.net |

| Cinnoline-sulphonamides | C. albicans, A. niger | Significant activity; halogenated versions are potent at lower concentrations researchgate.net |

| Cinnoline Imidazole Derivatives | C. albicans, A. niger | Moderate to good antifungal activity pnrjournal.com |

| Pyrazole-based Cinnolines | Various pathogenic fungi | Significant antifungal activity ijper.org |

Anti-Molluscidal Activity

Certain derivatives of cinnoline have been evaluated for their potential to control snail populations, particularly those that act as intermediate hosts for parasites. Research has demonstrated the molluscicidal activity of new cinnoline derivatives against Biomphalaria alexandrina snails, which are vectors for schistosomiasis. nih.govresearcher.life Specific studies have quantified this activity, providing lethal concentration (LC) values. For example, two compounds stood out for their effectiveness, an effect attributed to the presence of a 4-chlorophenyl group. nih.gov

**Table 2: Molluscicidal Activity of Cinnoline Derivatives Against *B. alexandrina***

| Compound ID | LC50 (ppm) | LC90 (ppm) | Key Structural Feature |

|---|---|---|---|

| Compound 58c | 7 | 9 | 4-chlorophenyl group nih.gov |

| Compound 59c | 7 | 9 | 4-chlorophenyl group nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For cinnoline derivatives, several key structural insights have been established.

While much of the research is on the broader cinnoline class, parallels can be drawn from the closely related (isosteric) quinoline-4-carboxylic acids. For certain biological activities in quinolines, there is a strict requirement for the carboxylic acid group at the C-4 position and a need for bulky, hydrophobic substituents at the C-2 position. nih.gov

For cinnoline derivatives specifically:

Antifungal Activity: The presence of halogen substituents on the cinnoline ring system has been shown to result in potent antifungal activity, often at lower concentrations. researchgate.net

Anti-inflammatory Activity: In a series of pyrazolo[4,3-c]cinnoline derivatives, compounds featuring an electron-donating group (such as methoxyl or hydroxyl) on a benzoyl ring displayed higher anti-inflammatory activity than those with electron-withdrawing groups. researchgate.netpnrjournal.com

Central Nervous System (CNS) Activity: For 4-amino-3-cinnolinecarboxylic acids, the conversion of the carboxylic acid to an amide derivative resulted in compounds with significant CNS activity.

Anticancer Activity: In studies of dibenzo[c,h]cinnolines as topoisomerase 1 inhibitors, the presence of a methylenedioxy group on one of the rings was found to be critical for activity. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations for Cinnoline-based Compounds

The development of cinnoline-based molecules is often aimed at producing lead compounds with optimized pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.govresearcher.life